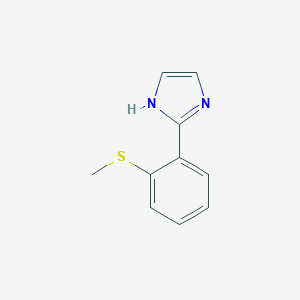

2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(2-methylsulfanylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOSRIUYJLYDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569132 | |

| Record name | 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139975-95-4 | |

| Record name | 1H-Imidazole, 2-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139975-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Structural Analysis of 2-Aryl Imidazole Thioethers

Pharmacophore Mapping, Synthetic Architectures, and Therapeutic Utility

Executive Summary

The 2-aryl imidazole thioether scaffold represents a privileged structure in medicinal chemistry, distinct from the classical 1-substituted azole antifungals (e.g., clotrimazole). While 1-substituted imidazoles primarily target CYP450 enzymes via heme coordination, the 2-aryl regioisomer profile shifts the pharmacophore towards allosteric modulation of kinases (p38 MAPK) and cytoskeletal proteins (Tubulin).

This technical guide dissects the pharmacophoric properties of this specific chemotype, focusing on the thioether (sulfide) bridge as a critical bioisostere for carbonyl or methylene linkers. We analyze the structural causality behind its binding affinity, provide robust synthetic protocols, and evaluate the metabolic liabilities inherent to the sulfur oxidation state.

Part 1: Structural Anatomy & Pharmacophoric Mapping

The 2-aryl imidazole thioether is defined by three pharmacophoric vectors that drive its Structure-Activity Relationship (SAR).

1. The 2-Aryl "Anchor" (Hydrophobic Interaction)

Unlike 1-N-substituted imidazoles, the 2-aryl group is coplanar or twisted relative to the imidazole ring depending on ortho-substitution.

-

Function: In Tubulin inhibitors (Colchicine binding site), this moiety occupies the hydrophobic pocket usually reserved for the trimethoxyphenyl ring of colchicine or combretastatin A-4.

-

Electronic Effect: Electron-donating groups (EDGs) like -OMe at the para position of the aryl ring enhance the

-electron density, improving

2. The Imidazole Core (H-Bonding & Tautomerism)

-

Donor/Acceptor: The N3 nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the N1-H (if unsubstituted) serves as a Hydrogen Bond Donor (HBD).

-

Tautomeric Shift: The 2-aryl substitution stabilizes the 1H-tautomer. This is critical for target recognition; for instance, kinase hinge binding often requires a specific tautomeric state to form the characteristic bidentate H-bond.

3. The Thioether Linker (The "Soft" Bridge)

Replacing a rigid ketone (benzoyl) or ether linkage with a thioether (-S-) introduces unique physicochemical properties:

-

Bond Angle & Length: The C-S-C bond angle (~90-100°) is more acute than C-O-C (~110°), and the bond length is longer (1.8 Å vs 1.4 Å). This alters the spatial orientation of the distal substituent (R'), allowing the molecule to adopt a "kinked" conformation favorable for deep pocket binding.

-

Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This increases the LogP, enhancing membrane permeability but potentially reducing aqueous solubility.

-

Metabolic Liability: The sulfide is a "soft" nucleophile and highly susceptible to metabolic oxidation (see Section 4).

Caption: Pharmacophoric vector map of 2-aryl imidazole thioethers illustrating the functional role of each structural component in target binding.

Part 2: Synthetic Pathways & Strategic Derivatization

The synthesis of 2-aryl-4-thioether imidazoles requires a strategy that avoids regio-isomeric mixtures. The most robust route involves the Marckwald synthesis followed by electrophilic halogenation and nucleophilic displacement .

Protocol: Synthesis of 2-Aryl-4-(Alkylthio)-1H-Imidazole

Step 1: Constructing the 2-Aryl Imidazole Scaffold

-

Reagents: Aryl aldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (4.0 eq).

-

Conditions: Reflux in Methanol or Acetic Acid for 4–6 hours.

-

Mechanism: Condensation of the aldehyde and glyoxal with ammonia sources to form the imidazole ring.

-

Workup: Pour into ice water, precipitate with NH₄OH, filter, and recrystallize from ethanol.

Step 2: Regioselective C-4 Halogenation

-

Reagents: 2-Aryl-1H-imidazole (1.0 eq), N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: DMF or Acetonitrile (0 °C to RT).

-

Note: The 4-position is the most electron-rich and accessible for electrophilic aromatic substitution.

-

Purification: Column chromatography (EtOAc/Hexane) to isolate 2-aryl-4-haloimidazole.

Step 3: Thioether Formation (Nucleophilic Displacement)

-

Reagents: 2-Aryl-4-haloimidazole (1.0 eq), Thiol (R-SH) (1.2 eq), Base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Catalyst (Optional but recommended): CuI (5 mol%) / 1,10-Phenanthroline (10 mol%) for aryl thiols; simple heating is sufficient for alkyl thiols.

-

Conditions: DMF, 80–100 °C, 4–12 hours under N₂ atmosphere.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (aq) to remove DMF. Dry over Na₂SO₄.

Caption: Step-wise synthetic workflow for generating 2-aryl-4-thioether imidazoles via halogen displacement.

Part 3: Biological Targets & Mechanism of Action[1]

Primary Target: Tubulin Polymerization (Anticancer)

The 2-aryl imidazole thioether scaffold acts as a colchicine site inhibitor .[1]

-

Mechanism: The compound binds to the

-subunit of the tubulin heterodimer. -

Binding Mode:

-

The 2-aryl ring mimics the A-ring of colchicine (hydrophobic interaction).

-

The thioether acts as a flexible spacer, positioning the distal imidazole or alkyl group to interact with the thiol of Cys241 or the backbone of Val238.

-

Result: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

-

Secondary Target: CYP51 (Antifungal)

While less potent than 1-substituted azoles, 2-aryl derivatives can inhibit Lanosterol 14

-

Mechanism: The imidazole N3 coordinates with the heme iron (Fe) of the enzyme, blocking the binding of oxygen required for the demethylation of lanosterol. The thioether tail occupies the access channel, providing additional binding energy via hydrophobic interactions.

Part 4: The Thioether Linker - A Critical Analysis

The choice of a thioether (-S-) over an ether (-O-) or methylene (-CH₂-) is a strategic medicinal chemistry decision with specific consequences.

| Property | Thioether (-S-) | Ether (-O-) | Implication for Drug Design |

| Bond Length | ~1.81 Å | ~1.43 Å | S-linkers extend the reach of the distal group, potentially accessing deeper pockets. |

| Lipophilicity | High | Moderate | Thioethers improve passive membrane transport (Brain penetration). |

| H-Bonding | Weak Acceptor | Strong Acceptor | S is a poor H-bond acceptor; interactions are primarily Van der Waals. |

| Metabolism | High Risk | Low Risk | S-Oxidation: S |

Metabolic Insight: The rapid oxidation of the thioether to a sulfoxide (chiral) or sulfone by FMO (Flavin-containing monooxygenase) or CYP450 enzymes is the primary liability.

-

Strategic Mitigation: If the thioether is metabolically unstable, it can be pre-oxidized to the sulfone during synthesis. Sulfones are metabolically stable and strong H-bond acceptors, though they are more polar.

Part 5: Experimental Validation Protocols

1. Tubulin Polymerization Assay (Fluorescence Based)

-

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent analog) that binds only to polymerized microtubules.

-

Protocol:

-

Prepare Porcine Brain Tubulin (10 µM) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 50 µM). Keep DMSO < 1%.

-

Incubate at 37 °C in a fluorescence plate reader.

-

Measure excitation/emission (e.g., 360/450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot fluorescence vs. time. Calculate

(rate of polymerization). Inhibition % =

-

2. Metabolic Stability Assay (Microsomal Stability)

-

Objective: Determine the intrinsic clearance and half-life of the thioether.

-

Protocol:

-

Incubate compound (1 µM) with Liver Microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system.

-

Time points: 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analyze supernatant via LC-MS/MS.

-

Monitor for parent depletion (M+) and metabolite appearance (M+16 for Sulfoxide, M+32 for Sulfone).

-

References

-

Tubulin Inhibition (ABI Scaffold Analogy)

-

Thioether Linker Stability

-

Imidazole Synthesis & Activity

-

General Pharmacophore (Antifungal)

Sources

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]

- 7. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural and Functional Divergence of 2-(2-Methylthiophenyl) vs. 2-(4-Methylthiophenyl) Imidazole

Executive Summary

This guide analyzes the critical physicochemical and pharmacological distinctions between 2-(2-methylthiophenyl)imidazole (ortho-isomer) and 2-(4-methylthiophenyl)imidazole (para-isomer). While chemically isomeric, the positional variance of the methylthio (-SMe) group dictates profound differences in molecular planarity, solubility, metabolic stability, and ligand-protein binding kinetics.

For drug development professionals, the core distinction lies in conformation : the ortho-isomer adopts a twisted, non-planar geometry due to steric clash, often exploited to induce atropisomer-like selectivity in kinase inhibitors. Conversely, the para-isomer retains planarity, maximizing π-conjugation and packing density, which typically enhances melting point and lattice energy.

Structural & Electronic Landscape

The fundamental differentiator between these two isomers is the inter-ring twist angle , driven by the steric interaction between the phenyl substituent and the imidazole core.

Steric Hindrance & Planarity

-

2-(4-methylthiophenyl)imidazole (Para): The -SMe group at the C4 position is distal to the imidazole ring connection. This allows the phenyl and imidazole rings to achieve coplanarity, maximizing

-orbital overlap. This extended conjugation system lowers the HOMO-LUMO gap and typically results in a bathochromic shift in UV-Vis absorption. -

2-(2-methylthiophenyl)imidazole (Ortho): The -SMe group at the C2 position introduces significant steric bulk (Van der Waals radius of Sulfur

1.8 Å). This forces the phenyl ring to rotate out of the imidazole plane to relieve strain between the methylthio group and the imidazole N-H or lone pair. This "ortho-effect" disrupts conjugation and creates a chiral axis (atropisomerism) if the rotation barrier is sufficiently high.

Electronic Effects (Hammett Constants)

The -SMe group is an electron donor by resonance (

-

Para: Resonance donation is efficient due to planarity, increasing the electron density on the imidazole ring and raising the pKa (more basic).

-

Ortho: Steric twisting decouples the resonance interaction. The inductive withdrawal dominates, potentially lowering the pKa (less basic) compared to the para isomer.

Figure 1: Mechanistic flow illustrating how substituent position dictates geometry and electronic character.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The structural differences translate directly into bulk physical properties critical for formulation and purification.

| Property | 2-(2-methylthiophenyl) (Ortho) | 2-(4-methylthiophenyl) (Para) | Causality |

| Molecular Symmetry | Low ( | High ( | Position of substituent relative to axis. |

| Melting Point | Lower | Higher | Para isomers pack more efficiently in the crystal lattice due to symmetry. |

| Solubility (Polar) | Higher | Lower | Disrupted lattice energy in ortho increases solvation ease. |

| pKa (Conj. Acid) | ~6.5 - 6.8 (Est.) | ~7.0 - 7.2 (Est.) | Ortho twist inhibits resonance stabilization of the protonated cation. |

| Lipophilicity (LogP) | Similar | Similar | Isomers have identical atomic composition; minor variations due to dipole moment. |

Synthetic Pathways[10]

While metal-catalyzed couplings (Suzuki-Miyaura) are used for complex derivatives, the Debus-Radziszewski reaction remains the most robust protocol for synthesizing the core scaffold from aldehydes.

Protocol: Modified Debus-Radziszewski

Target: Synthesis of 2-(4-methylthiophenyl)imidazole.

Reagents:

-

4-(Methylthio)benzaldehyde (1.0 eq)

-

Glyoxal (40% aq. solution, 1.0 eq)

-

Ammonium Acetate (4.0 eq)

-

Solvent: Methanol or Acetic Acid

Step-by-Step Methodology:

-

Condensation: Dissolve 4-(methylthio)benzaldehyde in Methanol (0.5 M).

-

Addition: Add Glyoxal solution slowly at room temperature.

-

Cyclization: Add Ammonium Acetate. The mixture is refluxed for 4–6 hours.

-

Workup: Cool the reaction to precipitate the product. If no precipitate forms, remove solvent in vacuo and neutralize with aqueous NaHCO₃.

-

Purification: Recrystallize from Ethanol/Water. The para isomer typically crystallizes readily; the ortho isomer may require column chromatography (DCM/MeOH) due to higher solubility.

Figure 2: General workflow for Debus-Radziszewski imidazole synthesis.

Pharmacological Implications[6][10][14][15]

Structure-Activity Relationship (SAR)

In kinase inhibitor design (e.g., p38 MAP kinase inhibitors like SB203580), the imidazole ring often serves as the core scaffold.

-

Ortho-Substitution: Used to enforce a specific dihedral angle. This "conformational lock" can improve selectivity by preventing the molecule from adopting the flat conformation required by off-target enzymes.

-

Para-Substitution: Used to probe depth in a hydrophobic pocket. The extended linear vector of the para-SMe group allows interaction with deeper residues (e.g., "gatekeeper" residues).

Metabolic Stability (S-Oxidation)

The methylthio group is a metabolic soft spot, prone to oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me).

-

Ortho-Protection: The steric bulk of the imidazole ring at the ortho position can hinder the enzymatic approach to the sulfur atom, potentially increasing the metabolic half-life (

) compared to the exposed para-SMe group.

References

-

Crystal Structure & Conformation

-

Synthesis Methodology

-

"Debus–Radziszewski imidazole synthesis."[8] Wikipedia / Organic Chemistry Portal. (Standard protocol for 2-aryl imidazoles).

-

-

p38 MAP Kinase Inhibitors (SAR context)

-

Laufer, S. A., et al. "Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds."[9] Current Medicinal Chemistry, 2013.

-

-

Metabolic Oxidation

- "Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl..." Journal of Analytical Toxicology, 2019.

Sources

- 1. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide | C4H8 N2 S . Br H - BuyersGuideChem [buyersguidechem.com]

- 6. 2-甲硫基-2-咪唑啉 氢碘酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(thiophen-2-yl)-1H-imidazole | C7H6N2S | CID 4291023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Debus-Radziszewski Synthesis of 2-Aryl Imidazoles

Scientific Overview

The imidazole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1] Its prevalence is due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, making it a privileged scaffold in drug design.[1][2] Among the myriad of synthetic routes, the Debus-Radziszewski synthesis, a multicomponent reaction first reported by Heinrich Debus in 1858, remains a versatile and relevant method for constructing the imidazole core.[3][4] This reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to create 2,4,5-trisubstituted imidazoles.[1]

This guide provides an in-depth analysis of the Debus-Radziszewski synthesis with a specific focus on protocols optimized for 2-aryl imidazoles, a class of compounds with significant therapeutic potential, including applications as anticancer and microtubule targeting agents.[3][5] We will explore the reaction mechanism, compare classical and modern protocols, and provide detailed, field-proven methodologies for researchers in drug discovery and chemical development.

Mechanistic Insights

The Debus-Radziszewski reaction is a powerful example of a one-pot, multi-component synthesis.[6][7] While the precise mechanism is not definitively certain, it is generally understood to proceed in two primary stages.[6]

Stage 1: Diimine Formation The reaction initiates with the condensation of the 1,2-dicarbonyl compound (e.g., benzil or phenylglyoxal) with two equivalents of ammonia. The ammonia, often supplied by ammonium acetate, reacts with the carbonyl groups to form a diimine intermediate, releasing two molecules of water.[1][6][7]

Stage 2: Cyclization and Aromatization The diimine intermediate then condenses with an aromatic aldehyde. This step involves the formation of a new carbon-nitrogen bond, followed by cyclization and subsequent dehydration and oxidation (aromatization) to yield the stable 2,4,5-trisubstituted imidazole ring.

The overall transformation is a testament to reaction economy, assembling a complex heterocyclic system from simple, readily available precursors.

Comparative Data

The following table summarizes the performance of various optimized protocols for the synthesis of 2,4,5-trisubstituted imidazoles.

| Method | Catalyst | Energy Source | Solvent | Typical Time | Typical Yield | Reference |

| Classical | Acetic Acid (Solvent) | Conventional Heating | Glacial Acetic Acid | 8 - 24 hours | Poor to Moderate | [4][8] |

| Optimized | Silicotungstic Acid (7.5 mol%) | Conventional Heating | Ethanol | Not Specified | 94% | [8] |

| Optimized | Lactic Acid (1 mL) | Conventional Heating | None | Not Specified | 92% | [8] |

| Modern | None | Microwave Irradiation | None (Solvent-Free) | 5 minutes | 99% | [8] |

| Modern (Green) | None | Ultrasonic Irradiation | Methanol | 25 - 60 minutes | 57 - 73% | [9] |

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory synthesis. Researchers should perform their own risk assessment and optimization based on their specific substrates and equipment.

Protocol 4.1: Microwave-Assisted Synthesis of 2,4,5-Trisubsituted Imidazoles[8]

This protocol is designed for rapid synthesis with high yields.

Materials:

-

Benzil (or other 1,2-diketone)

-

Aromatic aldehyde

-

Ammonium acetate (NH₄OAc)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine the 1,2-diketone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 5-10 minutes at a temperature of 120-140°C. Causality: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate and minimizing the formation of thermal decomposition byproducts.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Add cold water to the reaction mixture. The solid product will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

-

Validation: The success of the protocol is validated by achieving a high yield (typically >90%) of the desired product within a short reaction time, which can be confirmed by techniques like NMR and mass spectrometry. [8]

Protocol 4.2: Ultrasound-Assisted "Green" Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles[10]

This protocol emphasizes milder conditions and environmental safety.

Materials:

-

Phenylglyoxal monohydrate (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ammonium acetate (3.0 mmol)

-

Methanol

-

Laboratory ultrasonic cleaner/bath (e.g., 42 KHz, 135 Watts)

Procedure:

-

In a suitable flask, dissolve the aromatic aldehyde (1.0 mmol) and ammonium acetate (3.0 mmol, a threefold excess) in methanol (2 mL).

-

Place the flask in the ultrasonic bath at room temperature.

-

Begin sonication. While the solution is being irradiated, slowly add a solution of phenylglyoxal monohydrate (1.0 mmol) in methanol (1 mL) dropwise over a period of 15 minutes. Causality: The use of ultrasound creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high pressures and temperatures, accelerating mass transfer and reaction rates without raising the bulk temperature, thus preserving thermally sensitive functional groups.

-

Continue to irradiate the resulting mixture for the time specified by optimization (typically 25-60 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the product by recrystallization from ethanol if necessary.

-

Validation: This green protocol is validated by the successful synthesis of the target molecule under ambient temperature, using a non-hazardous solvent, and with a simple extraction/purification process, aligning with the principles of sustainable chemistry. [10]

Applications in Drug Discovery

The 2-aryl imidazole scaffold is of profound interest to drug development professionals. Its structural and electronic properties allow it to interact with a wide range of biological targets.

-

Anticancer Agents: Many 2-aryl-1H-benzimidazole derivatives have been synthesized and evaluated as potent microtubule targeting agents, which are crucial for cancer therapy. [5]These compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. [5]* Kinase Inhibition: The imidazole core is a frequent component of kinase inhibitors, which target key enzymes in cancer signaling pathways. [3]By designing specific substitution patterns on the aryl rings, researchers can achieve high selectivity and potency against targets like EGFR, VEGFR2, and FGFR1. [2]* Broad Pharmacological Profile: Beyond cancer, imidazole derivatives exhibit a vast range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive effects. [11] The efficiency and versatility of the modern Debus-Radziszewski synthesis protocols described herein provide medicinal chemists with a powerful tool to rapidly generate libraries of novel 2-aryl imidazoles for screening and lead optimization, accelerating the discovery of new therapeutic agents.

References

-

Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

-

Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

-

Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

-

Bandyopadhyay, A., et al. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal. [Link]

-

The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

-

Kumar, S., et al. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug Development Research. [Link]

-

One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. MDPI. [Link]

-

Yu, H., et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. [Link]

-

Yu, H., et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

-

Radziszewskis Imidazole Synthesis. Scribd. [Link]

-

Bagley, M.C., et al. Synthesis of 2-imidazolones and 2-iminoimidazoles. National Center for Biotechnology Information. [Link]

-

Sharma, V., et al. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

-

Muñoz, M., et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

-

The Crucial Role of Imidazole Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(a) 2-Aryl imidazole motifs in pharmaceuticals. (b) Predicted... ResearchGate. [Link]

-

Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Procedure for oxidation of 2-(2-methylsulfanyl-phenyl)-imidazole to sulfoxide

Application Note: Selective S-Oxidation of 2-(2-methylsulfanyl-phenyl)-imidazole

Executive Summary & Mechanistic Rationale

The oxidation of 2-(2-methylsulfanyl-phenyl)-imidazole to its corresponding sulfoxide is a critical transformation in medicinal chemistry, particularly for the synthesis of proton pump inhibitor (PPI) analogues and antifungal pharmacophores.

The Core Challenge: This substrate presents a "Selectivity Triad" challenge. The oxidant must differentiate between:

-

The Sulfide Sulfur (Target): Nucleophilic, desired site of oxidation (

). -

The Sulfone Trap: The sulfoxide product is still nucleophilic and can easily over-oxidize to the sulfone (

). -

The Imidazole Nitrogen: The basic nitrogen (

) is susceptible to

Strategic Solution:

While m-chloroperoxybenzoic acid (m-CPBA) is a standard laboratory oxidant, it frequently leads to

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competing pathways and the required control points.

Figure 1: Reaction landscape showing the target transformation (Green) versus over-oxidation risks (Red).

Experimental Protocols

Method A: Sodium Periodate Oxidation (Recommended)

Best for: High selectivity, scale-up, and avoiding N-oxide formation.

Reagents:

-

Substrate: 2-(2-methylsulfanyl-phenyl)-imidazole (1.0 equiv)

-

Oxidant: Sodium Periodate (NaIO₄) (1.05 equiv)

-

Solvent: Methanol / Water (4:1 v/v)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the sulfide substrate (10 mmol) in Methanol (40 mL).

-

Preparation of Oxidant: Separately, dissolve NaIO₄ (10.5 mmol, 2.25 g) in Water (10 mL). Note: Mild heating may be required to dissolve NaIO₄ completely.

-

Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous NaIO₄ solution dropwise over 15 minutes. A white precipitate (NaIO₃) may begin to form.

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC or HPLC. Sulfide is less polar; Sulfoxide is significantly more polar.

-

-

Quench & Workup (Critical for Imidazoles):

-

Dilute with water (50 mL) and DCM (50 mL).

-

pH Adjustment: The reaction mixture may be slightly acidic. Adjust pH to ~8–9 using sat. NaHCO₃ or dilute NaOH. Why? Imidazole (pKa ~7) must be deprotonated to extract efficiently into the organic layer.

-

Filter off the precipitated inorganic salts (NaIO₃) if they interfere with phase separation.

-

Extract aqueous layer with DCM (3 x 30 mL).

-

-

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Method B: m-CPBA Oxidation (Kinetic Alternative)

Best for: Small scale, rapid screening. Requires strict temperature control.

Reagents:

-

Substrate (1.0 equiv)

-

m-CPBA (Max 77% purity, 1.0 equiv active oxidant)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

-

Setup: Dissolve substrate in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (acetone/dry ice).

-

Addition: Dissolve m-CPBA in DCM and add dropwise over 20 minutes.

-

Warning: Do NOT add solid m-CPBA directly; localized high concentration causes immediate over-oxidation.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor frequently. Do not let it reach RT until consumption is confirmed.

-

Workup:

Analytical Verification (QC)

Distinguishing the oxidation states is critical. Use the following data markers:

| Feature | Sulfide (-S-Me) | Sulfoxide (-S(O)-Me) | Sulfone (-SO₂-Me) |

| ¹H NMR (Me) | |||

| HPLC Retention | Late eluting (Non-polar) | Early eluting (Polar) | Intermediate |

| Mass Spec | [M+H]⁺ | [M+H]⁺ (Often shows M-16 frag) | [M+H]⁺ (Stable) |

*Note: If the molecule possesses chirality elsewhere, the sulfoxide methyl protons may appear diastereotopic (split).

Troubleshooting & Optimization

Figure 2: Troubleshooting decision matrix for common oxidation issues.

Common Pitfalls:

-

Low Yield in Extraction: The imidazole ring is likely protonated (imidazolium salt) and staying in the aqueous phase. Fix: Ensure aqueous layer pH is >8 before extraction.

-

Over-oxidation: Usually caused by temperature spikes or excess reagent. Fix: Use exactly 1.0–1.05 equivalents of NaIO₄.

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2] Scope, Selectivity, and Mechanism.[3][4] Journal of Organic Chemistry, 27(8), 282–284.

-

Kowalski, P., et al. (2005). Selective oxidation of sulfides to sulfoxides.[2][3] Tetrahedron, 61(4), 831-853.

-

Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.

-

Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.

Sources

Application Notes and Protocols for 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Ligand with Untapped Potential

In the ever-evolving landscape of metal catalysis, the design and application of novel ligands are paramount to achieving higher efficiency, selectivity, and broader substrate scope. The ligand 2-(2-Methylsulfanyl-phenyl)-1H-imidazole presents a compelling scaffold for coordination chemistry and catalysis. Its structure uniquely combines a classic N-heterocyclic imidazole moiety, a well-known coordinating group in catalysis, with a soft sulfur donor from the methylsulfanyl group. This bidentate N,S-ligation capability offers the potential for robust metal chelation, influencing the electronic and steric environment of the metallic center and, consequently, its catalytic activity.

This guide provides a comprehensive overview of the synthesis, metal complexation, and potential catalytic applications of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole. The protocols and discussions herein are synthesized from established principles in organometallic chemistry and catalysis, offering a foundational framework for researchers to explore the utility of this promising ligand.

Part 1: Synthesis of the Ligand

A practical synthesis of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole can be envisioned through a multi-step sequence, starting from readily available commercial reagents. The following protocol is a representative example based on common synthetic methodologies for imidazole derivatives.[1]

Protocol 1: Synthesis of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Step 1: Synthesis of 2-(Methylthio)benzaldehyde

This intermediate can be prepared from 2-mercaptobenzaldehyde through methylation.

-

Reagents and Materials:

-

2-Mercaptobenzaldehyde

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

To a solution of 2-mercaptobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-(methylthio)benzaldehyde, which can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

The final ligand can be synthesized via the Radziszewski reaction.[2]

-

Reagents and Materials:

-

2-(Methylthio)benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (concentrated)

-

Methanol

-

Magnetic stirrer

-

Round-bottom flask

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(methylthio)benzaldehyde (1.0 eq) in methanol.

-

Add glyoxal (1.1 eq) and concentrated ammonium hydroxide (excess) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield 2-(2-Methylsulfanyl-phenyl)-1H-imidazole.

-

Part 2: Synthesis of Metal Complexes

The bidentate N,S nature of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole makes it an excellent candidate for forming stable complexes with various transition metals, particularly palladium(II), which is widely used in cross-coupling reactions.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with the ligand.

-

Reagents and Materials:

-

2-(2-Methylsulfanyl-phenyl)-1H-imidazole

-

Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Schlenk flask and line

-

Magnetic stirrer

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.

-

In a separate flask, dissolve 2-(2-Methylsulfanyl-phenyl)-1H-imidazole (2.0 eq) in anhydrous DCM.

-

Slowly add the ligand solution to the palladium salt solution at room temperature with vigorous stirring.

-

A precipitate is expected to form upon addition.

-

Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.

-

Collect the resulting solid by filtration, wash with cold DCM, and dry under vacuum to yield the [PdCl₂(2-(2-methylsulfanyl-phenyl)-1H-imidazole)₂] complex.

-

Characterization: The synthesized complex should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.[3][4]

Part 3: Application in Metal Catalysis

The palladium complex of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole is anticipated to be an effective catalyst for various cross-coupling reactions, leveraging the unique electronic and steric properties imparted by the ligand.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5][6] The prepared palladium complex can be employed as a pre-catalyst for this transformation.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

-

Reagents and Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(2-(2-methylsulfanyl-phenyl)-1H-imidazole)₂] (0.5-2 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

1,4-Dioxane/water (4:1 v/v)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate or microwave reactor

-

-

Procedure:

-

To a Schlenk tube, add the aryl bromide, arylboronic acid, base, and the palladium pre-catalyst.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Seal the tube and heat the reaction mixture at 80-120 °C for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling

| Entry | Aryl Bromide | Arylboronic Acid | Product Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | >90 (Expected) |

| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | >85 (Expected) |

| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | >80 (Expected) |

Application Note 2: Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a powerful tool for the arylation of alkenes.[6][7] The palladium complex featuring the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole ligand is also expected to show good activity in this transformation.

Protocol 4: Heck Coupling of an Aryl Iodide with an Alkene

-

Reagents and Materials:

-

Aryl iodide (1.0 mmol)

-

Alkene (e.g., Styrene or n-butyl acrylate) (1.5 mmol)

-

[PdCl₂(2-(2-methylsulfanyl-phenyl)-1H-imidazole)₂] (1-2 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Schlenk tube

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

In a Schlenk tube, dissolve the aryl iodide and the palladium pre-catalyst in the anhydrous solvent.

-

Add the base and the alkene to the reaction mixture.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction at 80-140 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture to remove the ammonium salt.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

-

Part 4: Mechanistic Considerations and Ligand Design Rationale

The efficacy of the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole ligand in palladium-catalyzed cross-coupling reactions can be attributed to several key features.

-

Chelation Effect: The bidentate N,S coordination is expected to form a stable five-membered chelate ring with the palladium center. This chelation enhances the stability of the catalytic species, potentially preventing palladium black precipitation and increasing catalyst turnover numbers.

-

Electronic Effects: The imidazole ring is a good σ-donor, which can increase the electron density on the palladium center, facilitating the oxidative addition step, often the rate-determining step in the catalytic cycle.[8] The sulfur atom of the methylsulfanyl group, being a soft donor, can stabilize the electron-rich palladium(0) active species.

-

Steric Influence: The phenyl ring and the methyl group introduce steric bulk around the metal center, which can influence the rate of reductive elimination and prevent the formation of inactive dimeric species.

Below is a diagram illustrating the proposed catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the ligand.

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

2-(2-Methylsulfanyl-phenyl)-1H-imidazole holds significant promise as a versatile ligand in metal catalysis. Its straightforward synthesis and the stable metal complexes it forms, particularly with palladium, make it an attractive candidate for a range of cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to explore and harness the catalytic potential of this ligand in their synthetic endeavors, from academic research to industrial drug development.

References

-

Arch Pharm (Weinheim). 2003 Jun;336(3):175-80. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]

-

J Org Chem. 2007 Oct 26;72(22):8543-6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

-

Solvent-Switchable Remote C−H Activation via 1,4-Palladium Migration Enables Site-Selective C−P Bond Formation: A Tool for the Synthesis of P‑Chiral Phosphinyl Imidazoles. McGill University. [Link]

-

C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. [Link]

-

Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

-

Transition metal complexes of 2-(subst. JOCPR. [Link]

-

Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Palladium(II) Complex Containing Imidazole Moieties. Synthesis and Structural Examination. ResearchGate. [Link]

-

Probable reaction pathway of C‐H activation of imidazole derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science. [Link]

-

Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. PMC. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]

-

Metal-free C-H functionalization of 2H-imidazole 1-oxides with pyrrolyl fragments in the design of novel azaheterocyclic ensembles. PubMed. [Link]

-

Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

-

C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science (RSC Publishing). [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]

-

Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. UTMB Research Expert Profiles. [Link]

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

-

Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. [Link]

-

The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. [Link]

Sources

- 1. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome these issues in your experiments.

Understanding the Molecule: An Estimated Physicochemical Profile

2-(2-Methylsulfanyl-phenyl)-1H-imidazole is a heterocyclic compound whose structure suggests limited aqueous solubility. This is primarily due to the hydrophobic nature of the phenyl and methylsulfanyl groups. However, the imidazole moiety provides a handle for solubility manipulation. While experimental data for this specific molecule is not widely published, we can estimate its key properties based on its constituent functional groups.

| Property | Estimated Value / Characteristic | Implication for Aqueous Solubility |

| Molecular Structure | C₁₀H₁₀N₂S | The presence of aromatic and sulfur-containing hydrocarbon groups contributes to hydrophobicity. |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | The imidazole ring contains a basic nitrogen atom that can be protonated. This makes the molecule's solubility highly dependent on pH.[1] |

| logP (Octanol-Water) | > 2.0 | A positive logP value indicates a preference for a non-polar environment over water, classifying it as a poorly soluble compound.[2] |

| Solubility Class | Likely BCS Class II or IV | These classes are characterized by low solubility, which is a primary barrier to absorption and bioavailability.[3][4][5] |

The most critical feature for solubility enhancement is the basic nitrogen on the imidazole ring. Below its pKa, this nitrogen will be protonated, forming a positively charged and significantly more water-soluble cation.

Caption: Figure 1: pH-dependent ionization of the imidazole ring.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in my standard aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

A1: Direct dissolution in neutral aqueous buffers is expected to be very low due to the molecule's hydrophobicity. The first and often most effective strategy is to exploit the basicity of the imidazole ring. By lowering the pH of your solvent to at least one or two units below the estimated pKa (~6.5-7.0), you can protonate the molecule, forming a more soluble salt.[6][7] For example, trying to dissolve it in a buffer at pH 5.0 or preparing a stock solution in dilute acid (e.g., 0.1 N HCl) is a logical first step.

Q2: What is the quickest way to prepare a stock solution for my experiments?

A2: The most common and rapid method is to first prepare a high-concentration stock solution in a water-miscible organic co-solvent.[5][8][9] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[10] Ethanol or N,N-Dimethylformamide (DMF) are also viable alternatives. A typical workflow is to create a 10-100 mM stock in 100% DMSO, which can then be serially diluted into your aqueous experimental medium.

Q3: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?

A3: This is a classic problem of a compound crashing out of solution when the percentage of the organic co-solvent is drastically reduced. Here are several strategies to mitigate this:

-

Reduce the Final Concentration: The most straightforward approach is to determine the highest concentration at which the compound remains soluble in your final medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

-

Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final buffer, perform an intermediate dilution into a solution containing a higher percentage of co-solvent or a stabilizing agent before the final dilution.

-

Employ Surfactants: Adding a small amount of a non-ionic surfactant, like Tween® 80 or Pluronic® F-68, to the final aqueous medium can help stabilize the compound and prevent precipitation.[6]

-

Consider Cyclodextrins: Pre-complexing the compound with a cyclodextrin before adding it to the aqueous phase can significantly enhance and maintain its solubility.[11][12]

Q4: Can I gently warm the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37-40°C) can temporarily increase the solubility of a compound and speed up dissolution. However, this can lead to a supersaturated solution that may precipitate upon cooling back to room temperature or experimental temperature.[10] This technique is best used cautiously, and the solution should be carefully observed for any signs of precipitation as it cools.

In-Depth Troubleshooting & Experimental Protocols

Strategy 1: Solubility Enhancement via pH Adjustment

This method leverages the Henderson-Hasselbalch principle to ionize the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, thereby increasing its interaction with polar water molecules.[13][14]

Causality: The solubility of an ionizable compound is lowest when it is in its neutral form (this is its intrinsic solubility, S₀) and increases exponentially as the pH moves away from the pKa, promoting the formation of the ionized species. For a basic compound like this one, decreasing the pH below its pKa will convert it to its protonated, cationic form, which is much more soluble in water.

Protocol 1: Preparation of an Acidic Stock Solution

-

Preparation: Prepare a series of acidic aqueous solutions. A good starting point is 0.1 N HCl. You can also prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0).

-

Weighing: Accurately weigh a small amount of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole.

-

Dissolution: Add the acidic solution dropwise to the solid while vortexing or sonicating.

-

Observation: Continue adding solvent until the compound is fully dissolved. Note the concentration achieved.

-

Neutralization (Optional): If your experiment requires a neutral pH, you can carefully neutralize this acidic stock solution with a base (e.g., 1N NaOH) just before use. However, be aware that this increases the risk of precipitation as the pH approaches and surpasses the pKa. Perform a small-scale test to ensure stability at the final pH and concentration.

| pH of Solvent | Expected Form of Compound | Predicted Solubility Trend |

| pH < 5.0 | >99% Protonated (Cationic) | Highest |

| pH 6.0 | ~75% Protonated | High |

| pH 7.0 | ~50% Protonated | Moderate (approaching S₀) |

| pH > 8.0 | >90% Neutral | Low (Intrinsic Solubility, S₀) |

Strategy 2: Utilizing Co-solvent Systems

Co-solvents work by reducing the polarity of water, thereby decreasing the energy required to create a cavity for the non-polar solute.[8][15][] This is a highly effective and widely used technique for solubilizing lipophilic compounds.[5][9]

Causality: Water molecules form a highly ordered, hydrogen-bonded network. A hydrophobic molecule disrupts this network. A co-solvent, which has both polar and non-polar regions, can integrate into this network, reducing the overall polarity and making it more favorable for the hydrophobic drug to dissolve.[]

Protocol 2: Preparation of a Co-solvent Stock and Dilution

-

Solvent Selection: Choose a biocompatible, water-miscible organic solvent. DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common choices.[8][17]

-

Stock Preparation: Dissolve a precisely weighed amount of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in the chosen co-solvent to create a high-concentration stock (e.g., 50 mM in DMSO). Use sonication or gentle warming if necessary.

-

Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous medium (e.g., cell culture media or buffer). It is critical to add the stock solution to the aqueous medium (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

-

Final Concentration Check: Always ensure the final concentration of the co-solvent in your assay is low enough to be non-toxic to your system (typically <0.5% v/v for DMSO in cell-based assays).

| Co-solvent | Typical Starting Stock Conc. | Key Considerations |

| DMSO | 10 - 100 mM | High solubilizing power; can be toxic at >0.5% in many cell lines. |

| Ethanol | 10 - 50 mM | Less toxic than DMSO but also generally less potent as a solvent. |

| PEG 400 | 10 - 50 mM | Good for in vivo formulations; can be viscous. |

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, forming a water-soluble "host-guest" complex.[11]

Causality: The hydrophobic portion of the drug molecule partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts favorably with water, effectively masking the drug's hydrophobicity and increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Caption: Figure 2: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Preparation of an Inclusion Complex via Lyophilization

-

Molar Ratio Selection: Determine the molar ratio of drug to cyclodextrin. A 1:1 ratio is a common starting point.

-

Dissolution:

-

Dissolve the cyclodextrin (e.g., HP-β-CD) in water. Gentle warming may be required.

-

In a separate vial, dissolve the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in a minimal amount of a volatile organic solvent like ethanol or methanol.

-

-

Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.

-

Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

-

Freezing: Flash-freeze the resulting solution, for instance, by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell.

-

Lyophilization (Freeze-Drying): Dry the frozen solution under high vacuum using a lyophilizer until all the solvent has sublimated, leaving a fluffy, solid powder of the drug-cyclodextrin complex.[10][18]

-

Final Use: This lyophilized powder can be easily weighed and dissolved directly into the desired aqueous medium for your experiments.

Summary and Strategy Selection

Choosing the right solubilization method depends on your specific experimental constraints, such as the required drug concentration, the sensitivity of your assay to pH or organic solvents, and the intended route of administration.

Caption: Figure 3: Decision workflow for selecting a solubilization strategy.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

-

Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.

-

WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Content Hub.

-

Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.

-

Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215.

- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-6.

-

Wikipedia. (n.d.). Cosolvent. Wikipedia.

-

BenchChem. (2025). Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. BenchChem.

-

Rahmawati, D., & Budiman, A. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 335-342.

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online.

-

Avdeef, A. (2015). Suggested improvements for measurement of equilibrium solubility-pH of ionizable drugs. ADMET & DMPK, 3(2), 84-109.

-

PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmTech.

-

ResearchGate. (n.d.). Co-solvent and Complexation Systems. ResearchGate.

-

BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.

-

MedchemExpress. (n.d.). Co-solvents. MedchemExpress.com.

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.

-

Khan Academy. (n.d.). pH and solubility. Khan Academy.

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.

-

Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmacy and Pharmaceutical Research.

-

International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

-

Wikipedia. (n.d.). Imidazole. Wikipedia.

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology.

-

International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR.

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 4. scispace.com [scispace.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Khan Academy [khanacademy.org]

- 8. Cosolvent - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

Technical Support Center: Selective Oxidation of Methylsulfanyl Imidazole Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with methylsulfanyl-substituted imidazole compounds and facing the common challenge of selective oxidation. Over-oxidation to the corresponding sulfone is a frequent and often undesired side reaction. This resource provides in-depth, practical solutions and the scientific rationale behind them to help you achieve high-yield synthesis of the desired sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my methylsulfanyl imidazole consistently over-oxidizes to the sulfone?

A1: The primary reason is kinetic. The initial oxidation of the electron-rich sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. However, the sulfoxide is still susceptible to oxidation, and if the reaction conditions are not carefully controlled (e.g., excess oxidant, elevated temperature, or prolonged reaction time), the second oxidation will occur, leading to the sulfone byproduct.[1][2] The electron-withdrawing nature of the sulfoxide group deactivates it towards further oxidation compared to the starting sulfide, but this deactivation is often insufficient to prevent the reaction entirely with powerful oxidants.

Q2: Which oxidizing agents are recommended for selective conversion to the sulfoxide?

A2: Several oxidants can be used, but control is key.

-

meta-Chloroperoxybenzoic acid (m-CPBA): A very common and effective reagent. Selectivity is achieved by careful control of stoichiometry (using ~1.0-1.1 equivalents) and temperature (typically between -78 °C and 0 °C).[3][4]

-

Oxone® (Potassium peroxymonosulfate): A versatile and environmentally benign oxidant. Selectivity can be solvent-dependent; for instance, using ethanol as a solvent often favors sulfoxide formation, while water can promote over-oxidation to the sulfone.[5]

-

Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant. It often requires a catalyst, such as a metal complex (e.g., Sc(OTf)₃, Tantalum carbide), to achieve good reactivity and selectivity under mild conditions.[6][7][8]

-

Sodium periodate (NaIO₄): Often used in alcoholic solvents, it provides good selectivity for sulfoxide formation.

Q3: How can I effectively monitor the reaction to stop it at the sulfoxide stage?

A3: Real-time reaction monitoring is critical.

-

Thin-Layer Chromatography (TLC): This is the most common and accessible method. The sulfoxide is significantly more polar than the starting sulfide, and the sulfone is slightly more polar than the sulfoxide. You should see a clear separation of spots. Run a co-spot (a mixture of the reaction sample and the starting material) to confirm the consumption of the sulfide. The reaction is complete when the starting material spot has disappeared.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can quantify the relative amounts of sulfide, sulfoxide, and sulfone, giving you a clear picture of the reaction progress and helping to optimize the endpoint.

Q4: My imidazole ring has other sensitive functional groups. How do I ensure chemoselectivity?

A4: The methylsulfanyl group is a soft and highly nucleophilic center, making it one of the easiest groups to oxidize.[4] For most other functional groups (e.g., esters, amides, nitriles, even many aromatic rings), the thioether will oxidize preferentially, especially at low temperatures.[4] However, if you have very sensitive groups like other unprotected heterocycles or aldehydes, you should choose milder conditions:

-

Use a buffered system if your molecule is acid-sensitive (e.g., with NaHCO₃ when using m-CPBA).

-

Employ a catalytic system with H₂O₂ which can offer high chemoselectivity under neutral conditions.[8]

Troubleshooting Guide: Overcoming Over-oxidation

This section provides a structured approach to diagnosing and solving the problem of sulfone formation.

Problem: Significant Formation of Sulfone Byproduct (>10%)

Over-oxidation is the most common issue, leading to reduced yield and purification challenges. The troubleshooting process can be visualized as a decision tree.

Caption: Troubleshooting Decision Tree for Sulfone Formation.

Root Cause Analysis & Solutions

The oxidation of a sulfide to a sulfoxide is nucleophilic attack by the sulfur atom on the oxidant. The resulting sulfoxide is less nucleophilic but can be further oxidized.

Caption: Oxidation Pathway of Methylsulfanyl Imidazole.

Our goal is to maximize the rate of the first step (k₁) while minimizing the rate of the second (k₂).

-

Control Stoichiometry: This is the most critical parameter.[1]

-

Problem: Using an excess of the oxidizing agent ensures that after all the sulfide is consumed, there is still oxidant available to react with the sulfoxide.

-

Solution: Use a precise amount of the oxidant, typically between 1.0 and 1.1 equivalents. If your oxidant is not highly pure (e.g., m-CPBA is often ~77%), be sure to account for its purity when calculating the molar amount.

-

-

Control Temperature:

-

Problem: Higher temperatures increase the rate of both oxidation steps. However, the activation energy for the second oxidation (sulfoxide to sulfone) is often higher, meaning its rate increases more dramatically with temperature.

-

Solution: Perform the reaction at low temperatures. For m-CPBA, starting at -78 °C (a dry ice/acetone bath) and allowing it to slowly warm to -20 °C or 0 °C is a common strategy.

-

-

Control Reagent Addition:

-

Problem: Adding the oxidant all at once creates high local concentrations, which can cause rapid, uncontrolled oxidation and lead to sulfone formation before all the starting sulfide has reacted.

-

Solution: Add the oxidant slowly to the solution of the sulfide.[1] This can be done by adding a solution of the oxidant dropwise via an addition funnel or by adding a solid oxidant in small portions over a period of 30-60 minutes.

-

-

Choice of Solvent:

-

Problem: The solvent can influence the reactivity of the oxidant and the stability of intermediates. For some reagents like Oxone®, protic solvents like water can accelerate the oxidation to the sulfone.[5]

-

Solution: For most peracid oxidations (like m-CPBA), aprotic solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are standard. If using Oxone®, consider a solvent system like aqueous ethanol to favor sulfoxide formation.[5]

-

Validated Experimental Protocols

Protocol 1: Selective Oxidation using m-CPBA

This protocol is a robust starting point for the selective oxidation of a methylsulfanyl imidazole derivative.

Caption: Experimental Workflow for Controlled m-CPBA Oxidation.

Step-by-Step Methodology:

-

Preparation: Dissolve the methylsulfanyl imidazole substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in a dry ice/acetone bath and stir for 10-15 minutes until the internal temperature reaches -78 °C.

-

Oxidant Addition: Weigh out m-CPBA (1.05 eq, accounting for purity) and add it to the reaction flask in 4-5 small portions over 30 minutes. Ensure the temperature does not rise above -60 °C during the addition.

-

Reaction Monitoring: After the addition is complete, monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is complete when the starting sulfide spot is no longer visible.

-

Quenching: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Stir vigorously for 15 minutes, allowing the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to separate the desired sulfoxide from any unreacted starting material or sulfone byproduct.

Protocol 2: Purification and Separation

Separating the highly polar sulfoxide from the slightly less polar starting material and slightly more polar sulfone can be challenging.

Data Summary: Typical TLC Retention Factors (Rf)

| Compound | Typical Rf (10% MeOH in DCM) | Polarity |

| Methylsulfanyl Imidazole (Sulfide) | ~0.8 | Low |

| Methylsulfinyl Imidazole (Sulfoxide) | ~0.4 | Medium |

| Methylsulfonyl Imidazole (Sulfone) | ~0.3 | Medium-High |

Note: Rf values are illustrative and will vary based on the exact molecular structure and TLC conditions.

Purification Strategy:

-

Column Chromatography: Use a high-quality silica gel with a suitable solvent system. A gradient elution, starting with a less polar mixture (e.g., 2% MeOH in DCM) and gradually increasing the polarity (e.g., to 10% MeOH in DCM), often provides the best separation.

-

Recrystallization: If the sulfoxide is a solid, recrystallization may be an effective purification method, especially for removing small amounts of impurities.[9]

-